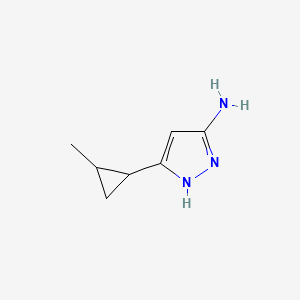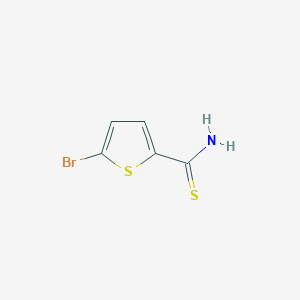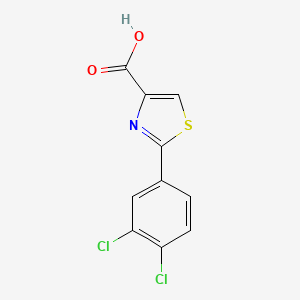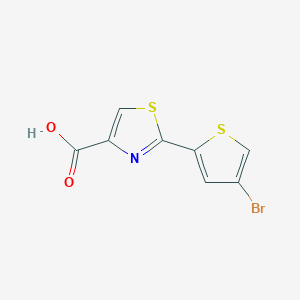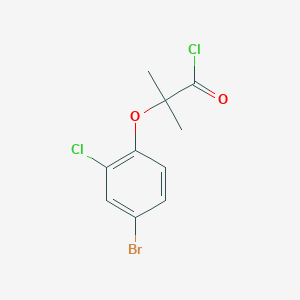
2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoyl chloride
Descripción general
Descripción
“2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoyl chloride” is a chemical compound with the CAS Number: 1160257-42-0 . It has a molecular weight of 311.99 . The IUPAC name for this compound is 2-(4-bromo-2-chlorophenoxy)butanoyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9BrCl2O2/c1-2-8(10(13)14)15-9-4-3-6(11)5-7(9)12/h3-5,8H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 311.99 . The storage temperature for similar compounds is typically around 28 C .
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
- 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoyl chloride is involved in various chemical reactions. For example, it undergoes reactions with lithium ethyl acetate to form products like diethyl 2,2'-(3-methyloxirane-2,2-diyl)diacetate, among others, depending on the conditions such as temperature and reagent ratio (Valiullina et al., 2019).
- It is also used in the synthesis of various derivatives. For instance, 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives were synthesized via a Pd-catalyzed Suzuki cross-coupling reaction (Nazeer et al., 2020).
Molecular and Electronic Properties
- The electronic and non-linear optical (NLO) properties of compounds involving this chemical have been studied. For example, Frontier molecular orbital analysis and molecular electrostatic potential studies were performed to understand the reactivity and electronic properties of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives (Nazeer et al., 2020).
Environmental and Analytical Chemistry
- In environmental chemistry, derivatives of this compound, like clofibric acid, have been studied for their degradation in acidic aqueous medium using methods like electro-Fenton and photoelectro-Fenton (Sirés et al., 2007).
- Analytical techniques such as liquid chromatography-ion trap-electrospray tandem mass spectrometry have been utilized to determine related compounds like MCPA and TCP in water (Gao et al., 2014).
Mecanismo De Acción
Target of Action
It is structurally similar to 4-bromo-2-chlorophenol , which is a biologically inactive metabolite of profenofos , an organophosphorus pesticide . Therefore, it may interact with similar targets as profenofos, such as acetylcholinesterase, a key enzyme in the nervous system.
Mode of Action
Based on its structural similarity to 4-bromo-2-chlorophenol , it might interact with its targets in a similar manner. For instance, it could inhibit the activity of acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft and continuous stimulation of neurons .
Biochemical Pathways
Given its potential interaction with acetylcholinesterase, it could impact the cholinergic signaling pathway . This could lead to downstream effects such as overstimulation of muscles and glands controlled by the parasympathetic nervous system .
Pharmacokinetics
Similar compounds like 4-bromo-2-chlorophenol are practically insoluble in water , which could impact their bioavailability and distribution in the body.
Result of Action
If it acts similarly to profenofos, it could lead to symptoms of overstimulation of the parasympathetic nervous system, such as salivation, lacrimation, urination, defecation, gastrointestinal upset, and emesis (sludge syndrome) .
Análisis Bioquímico
Biochemical Properties
2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoyl chloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to undergo enzyme-catalyzed reactions, particularly with phenols, catalyzed by extracellular laccase of the fungus Rhizoctonia praticola . This interaction leads to the formation of copolymers, which are essential in various biochemical pathways.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in cell function, including alterations in metabolic flux and gene expression patterns . These effects are crucial for understanding the compound’s role in cellular biology.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. The compound’s structure allows it to bind to specific sites on enzymes, altering their activity and subsequently affecting gene expression . This mechanism is vital for its role in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can decrease over time due to degradation . Understanding these temporal effects is essential for its effective use in research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. Toxic or adverse effects have been observed at high doses, highlighting the importance of dosage control in experimental settings . These findings are crucial for determining the safe and effective use of the compound in research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its biochemical properties and effects on cellular metabolism . These interactions are critical for its application in biochemical research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important for its activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments . Understanding these processes is crucial for its effective use in research and therapeutic applications.
Subcellular Localization
This compound is localized in specific subcellular compartments, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, influencing its biochemical interactions and effects . These localization patterns are essential for understanding the compound’s role in cellular processes.
Propiedades
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-2-methylpropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrCl2O2/c1-10(2,9(13)14)15-8-4-3-6(11)5-7(8)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRGRJDOUGFYII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)OC1=C(C=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



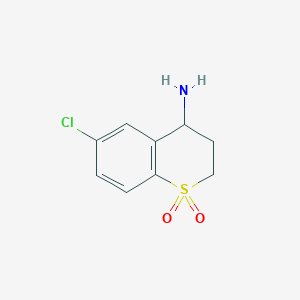
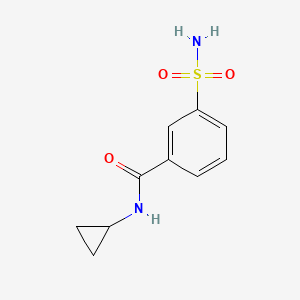
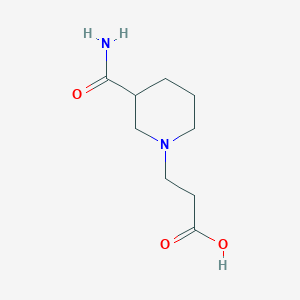
![2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole hydrochloride](/img/structure/B1372333.png)
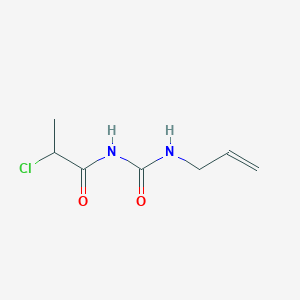
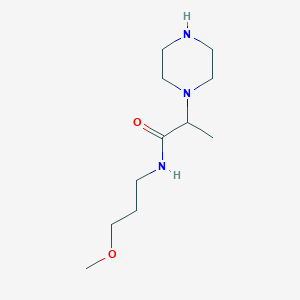
![[4-(2H-1,3-benzodioxol-5-yl)oxan-4-yl]methanamine](/img/structure/B1372337.png)
